molecular formula C18H22N6O3 B2905052 1-[4-(Benzylamino)-6-methyl-5-nitropyrimidin-2-yl]piperidine-4-carboxamide CAS No. 1203409-72-6

1-[4-(Benzylamino)-6-methyl-5-nitropyrimidin-2-yl]piperidine-4-carboxamide

Cat. No.: B2905052
CAS No.: 1203409-72-6
M. Wt: 370.413
InChI Key: AEORKZMCYCGZGI-UHFFFAOYSA-N
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Description

1-[4-(Benzylamino)-6-methyl-5-nitropyrimidin-2-yl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in medicinal chemistry due to their diverse biological activities

Preparation Methods

The synthesis of 1-[4-(Benzylamino)-6-methyl-5-nitropyrimidin-2-yl]piperidine-4-carboxamide involves multiple steps. The general synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors.

    Introduction of the Benzylamino Group: The benzylamino group is introduced via nucleophilic substitution reactions.

    Nitration: The nitro group is introduced through nitration reactions using nitric acid or other nitrating agents.

    Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions.

    Coupling Reactions: The final step involves coupling the pyrimidine and piperidine rings to form the desired compound.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

1-[4-(Benzylamino)-6-methyl-5-nitropyrimidin-2-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles and electrophiles.

Scientific Research Applications

1-[4-(Benzylamino)-6-methyl-5-nitropyrimidin-2-yl]piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(Benzylamino)-6-methyl-5-nitropyrimidin-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit protein kinases, which play a crucial role in cell signaling pathways . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

1-[4-(Benzylamino)-6-methyl-5-nitropyrimidin-2-yl]piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(benzylamino)-6-methyl-5-nitropyrimidin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O3/c1-12-15(24(26)27)17(20-11-13-5-3-2-4-6-13)22-18(21-12)23-9-7-14(8-10-23)16(19)25/h2-6,14H,7-11H2,1H3,(H2,19,25)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEORKZMCYCGZGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCC(CC2)C(=O)N)NCC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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